4-(2-Chloroethyl)-1,1'-biphenyl
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Overview
Description
4-(2-Chloroethyl)-1,1’-biphenyl is an organic compound that consists of a biphenyl structure with a chloroethyl group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1,1’-biphenyl typically involves the reaction of biphenyl with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 4-(2-Chloroethyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 4-(2-azidoethyl)-1,1’-biphenyl or 4-(2-mercaptoethyl)-1,1’-biphenyl.
Oxidation: Products like 4-(2-hydroxyethyl)-1,1’-biphenyl or 4-(2-oxoethyl)-1,1’-biphenyl.
Reduction: 4-(2-ethyl)-1,1’-biphenyl.
Scientific Research Applications
4-(2-Chloroethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of anticancer agents due to its structural similarity to known alkylating agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-1,1’-biphenyl involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the alkylation of DNA, proteins, and other cellular components, disrupting their normal function. The molecular targets and pathways involved include DNA cross-linking and inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: An alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent used to treat multiple myeloma and ovarian cancer.
4-(2-Chloroethyl)morpholine hydrochloride: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
4-(2-Chloroethyl)-1,1’-biphenyl is unique due to its biphenyl structure, which imparts specific chemical properties and reactivity
Properties
IUPAC Name |
1-(2-chloroethyl)-4-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNMZGDCNZISCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507752 |
Source
|
Record name | 4-(2-Chloroethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37729-56-9 |
Source
|
Record name | 4-(2-Chloroethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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